2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide
Description
The compound 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide features a pyridinone core substituted with a methyl group (position 2) and a 4-methylbenzyloxy moiety (position 5). The N-phenethylacetamide side chain introduces both lipophilic (phenethyl) and hydrogen-bonding (amide) functionalities.
Properties
IUPAC Name |
2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-18-8-10-21(11-9-18)17-29-23-15-26(19(2)14-22(23)27)16-24(28)25-13-12-20-6-4-3-5-7-20/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRZKPWKDXYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Pyridinone vs. Pyridine/Phthalimide Derivatives
- Analogs: Derivatives like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine feature dual pyridine rings with chloro and aryl substituents. These lack the pyridinone’s keto group, reducing polarity but increasing halogen-mediated reactivity .
- Compound (14): Replaces pyridinone with a phthalimide (1,3-dioxoisoindolin-2-yl) group, introducing two electron-withdrawing carbonyls. This increases molecular rigidity and may alter solubility .
Substituent Effects
- 4-Methylbenzyloxy (Target) : Enhances lipophilicity compared to methoxy () or nitro groups (). The methyl group on the benzyl ring further boosts hydrophobicity.
- Chloro/Nitro () : Electron-withdrawing groups reduce electron density in aromatic systems, affecting reactivity and spectroscopic profiles (e.g., downfield shifts in NMR) .
Physical and Spectroscopic Properties
Table 1: Comparative Data
Key Observations :
- Melting Points: analogs exhibit high melting points (268–287°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from amino groups). The target compound’s melting point is unreported but may be lower due to the flexible phenethyl chain .
- ¹H NMR : The target’s 4-methylbenzyloxy group would show distinct resonances for methyl (~2.3 ppm) and benzyloxy-linked aromatic protons (~6.8–7.2 ppm). ’s phthalimide substituent causes deshielding in adjacent protons .
Pharmacological Implications (Inferred)
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